molecular formula C9H9NO2 B092706 4-Acetamidobenzaldehyde CAS No. 122-85-0

4-Acetamidobenzaldehyde

Cat. No. B092706
CAS RN: 122-85-0
M. Wt: 163.17 g/mol
InChI Key: SKLUWKYNZNXSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamidobenzaldehyde is a chemical compound that serves as a key intermediate in various synthetic processes. It is utilized in the synthesis of carboxylic acids, hydrazones, and aryl aceto nitrile derivatives, which have applications in different therapeutic and industrial fields. The compound's reactivity and ability to form stable structures through hydrogen bonding make it a valuable entity in organic chemistry .

Synthesis Analysis

The synthesis of derivatives of 4-acetamidobenzaldehyde involves various chemical reactions. For instance, it can be used to obtain 4-acetamido-2-ethoxy benzoyl hydrazine by reacting with hydrazine, which is then condensed with different aldehydes to produce aryl aceto nitrile derivatives with yields ranging from 65 to 90%. These derivatives are confirmed by spectroscopic methods and have been evaluated for antimicrobial activity . Additionally, 4-acetamidobenzaldehyde is used in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids, catalyzed by 4-acetamido-TEMPO (ACT), which is an efficient method that retains stereochemistry and is demonstrated in the large-scale synthesis of a precursor to levetiracetam .

Molecular Structure Analysis

The molecular structure of 4-acetamidobenzaldehyde derivatives can be quite complex. For example, the 4-acetamidobenzaldehyde 4-nitrophenylhydrazone forms a planar structure with a dihedral angle between the benzene rings of approximately 6.93 degrees. The molecule exhibits hydrogen bonding that leads to the formation of zigzag 2-D arrays with a pseudo three-connected brick-wall network. This intricate hydrogen bonding pattern results in a doubly interpenetrated network, which is a notable feature of its crystalline structure .

Chemical Reactions Analysis

4-Acetamidobenzaldehyde participates in various chemical reactions, including the formation of hydrazones and the electrochemical oxidation to carboxylic acids. The compound's ability to engage in hydrogen bonding significantly influences its reactivity and the stability of the resulting products. The formation of hydrazones is a key step in the synthesis of dyes and pharmaceuticals, while the oxidation process is an alternative to traditional methods, offering a more environmentally friendly and mild approach to synthesizing carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-acetamidobenzaldehyde and its derivatives are determined by their molecular structure. The planarity and hydrogen bonding capabilities contribute to the stability and crystalline nature of the compounds. These properties are essential for the formation of interpenetrated networks and the overall reactivity of the molecule in various chemical reactions. The electrochemical properties of 4-acetamidobenzaldehyde are exploited in oxidation reactions, which are catalyzed by ACT to produce carboxylic acids under mild conditions, preserving the stereochemistry of the substrates .

Scientific Research Applications

Summary of the Application

4-Acetamidobenzaldehyde has been used to create a fluorescent nanocomposite probe for the detection of mercury (Hg2+) in aqueous solutions . This is particularly important because mercury is a highly toxic element that can enter the ecosystem as a result of various industrial activities .

Methods of Application or Experimental Procedures

In this research, magnetic/silica nanoparticles were functionalized with a Schiff base (4-Acetamidobenzaldehyde- N-(2-Amino ethyl)-3-aminopropyl trimetoxysilane (4-Ac-AEAPTES)) that was immobilized on the porous shell . This created a new approach for detecting Hg2+ in aqueous solutions . The prepared sample was characterized using various techniques such as TEM, EDX, FT-IR, VSM, and TGA/DTA .

Results or Outcomes Obtained

The sensitivity of the probe toward Hg2+ and its selectivity in the presence of other cations were proven using fluorescence spectroscopy . The detection limit of the prepared chemosensor is 8.1 nM . The magnetic property of the prepared nanocomposite enables its separation by an external magnet .

2. Synthesis of Biological Active Candidates

Summary of the Application

4-Acetamidobenzaldehyde has been used to synthesize a new series of derivatives that have shown potential as biologically active candidates . These derivatives have been studied for their anti-Alzheimer , antioxidant , and DNA binding abilities .

Methods of Application or Experimental Procedures

The new compounds were synthesized by well-established synthetic routes . All synthesized compounds were analyzed by H-NMR, 13C-NMR, Mass spectrometry, and FTIR . Spectrophotometric methods were applied for determination of inhibition potency against AChE and BChE . DPPH free radical scavenging method was used to check the antioxidant ability and the spectrophotometric titration was utilized to study the binding ability of synthesized derivatives with DNA .

Results or Outcomes Obtained

The synthesized compounds were analyzed for anti-Alzheimer activity and results were compared by docking . Most of the synthesized compounds showed very significant antioxidants, anti-cholinesterase activities . All the compounds showed weak interaction with the DNA . These compounds are suitable for further pharmacological investigations .

3. Inhibition of Certain Enzymes

Summary of the Application

4-Acetamidobenzaldehyde has been observed to inhibit certain enzymes like tyrosinase and lipoxygenase . These enzymes are involved in various biological processes and their inhibition can have significant effects on these processes .

Methods of Application or Experimental Procedures

In this research, the inhibitory effects of 4-Acetamidobenzaldehyde on these enzymes were studied using various biochemical techniques . The exact methods and procedures would depend on the specific enzymes being studied .

properties

IUPAC Name

N-(4-formylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7(12)10-9-4-2-8(6-11)3-5-9/h2-6H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLUWKYNZNXSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059546
Record name Acetamide, N-(4-formylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamidobenzaldehyde

CAS RN

122-85-0
Record name 4-Acetamidobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetaminobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetamidobenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Acetamidobenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(4-formylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-(4-formylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-formylacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.164
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MICOTIAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GR5G0JI22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Acetamidobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Acetamidobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Acetamidobenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Acetamidobenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Acetamidobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Acetamidobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.